molecular formula C8H7Cl3F3N B6192114 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride CAS No. 2648948-32-5

1-(3,5-dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride

Cat. No.: B6192114
CAS No.: 2648948-32-5
M. Wt: 280.5
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Description

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of dichlorophenyl and trifluoroethanamine groups, making it a valuable subject of study in organic chemistry and related disciplines.

Properties

CAS No.

2648948-32-5

Molecular Formula

C8H7Cl3F3N

Molecular Weight

280.5

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride involves several steps, typically starting with the reaction of 3,5-dichlorophenyl compounds with trifluoroacetic acid derivatives. One common method includes the following steps :

    Nitration: Reacting a 3,5-dichlorophenyl compound with a nitration agent to form a nitro derivative.

    Chlorination: Treating the nitro derivative with a chlorinating agent to produce a chlorinated intermediate.

    Amination: Reacting the chlorinated intermediate with ammonia or an amine to form the desired amine compound.

    Hydrochloride Formation: Converting the amine compound to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods often involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening.

Chemical Reactions Analysis

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

When compared to similar compounds, 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride stands out due to its unique combination of dichlorophenyl and trifluoroethanamine groups. Similar compounds include:

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